N,N-diethyl-4-iodobenzamide
Overview
Description
“N,N-diethyl-4-iodobenzamide” is a synthetic organic compound with the CAS Number: 77350-52-8 . It has a molecular weight of 303.14 .
Synthesis Analysis
While specific synthesis methods for “N,N-diethyl-4-iodobenzamide” were not found, a related compound, N,N-diethylbenzamides, has been synthesized using the Mitsunobu reaction . This method involves the construction of benzamides using benzoic acid and amine starting materials .Molecular Structure Analysis
The molecular formula of “N,N-diethyl-4-iodobenzamide” is C11H14INO . The InChI code is 1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-diethyl-4-iodobenzamide” is a solid at room temperature . It has a molecular weight of 303.14 g/mol . The compound has a XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds .Scientific Research Applications
Radiopharmaceutical Development
N,N-diethyl-4-iodobenzamide has been explored as a promising agent for metastatic melanoma detection in nuclear medicine. This compound has been labeled with carbon-14 and carbon-13 to study its in vivo metabolism, showing potential for melanoma tracing applications (Moreau et al., 1995). Additionally, it has been used in Phase II clinical trials as an imaging agent for primary melanomas and metastases, indicating its effectiveness in detecting and monitoring malignant melanoma (Michelot et al., 1993).
Enhanced Imaging Techniques
Developments in the synthesis of N,N-diethyl-4-iodobenzamide derivatives have led to improved imaging techniques. For example, technetium-99m-labelled derivatives have been synthesized to obtain analogues for melanoma diagnosis by SPECT imaging, showing promising biodistribution results (Auzeloux et al., 1999). Another study focused on radioiodination of this compound to develop potent melanoma imaging and therapeutic agents, demonstrating successful labeling with radioactive iodine (Farouk, 2011).
Comparative Studies for Melanoma Imaging
Several studies have compared different iodobenzamide derivatives, including N,N-diethyl-4-iodobenzamide, to identify compounds with optimal pharmacokinetic properties for melanoma imaging. These studies have helped refine the selection of radiopharmaceuticals for effective detection of melanoma and its metastases (Moins et al., 2001).
Clinical Trials and Applications
Clinical studies have been conducted to evaluate the behavior of N,N-diethyl-4-iodobenzamide in malignant melanoma. These trials have highlighted the compound’s potential for detecting melanomas and their metastases, influencing treatment procedures in some cases (Brandau et al., 1993). Additionally, it has been used in diagnosing primary and metastatic ocular melanoma, demonstrating high sensitivity and specificity in ocular BZA-scintigraphy (Bacin et al., 1998).
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMPHXKTJFWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358046 | |
Record name | N,N-diethyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77350-52-8 | |
Record name | N,N-diethyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.